

eCF506 Kinase Profiling Technical Support Center

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Compound of Interest

Compound Name: eCF506

Cat. No.: B607266

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This technical support center provides troubleshooting guidance and frequently asked questions for researchers using **eCF506**, a potent and selective SRC family kinase (SFK) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the primary target and mechanism of action of **eCF506**?

A1: **eCF506**, also known as NXP900, is a highly potent and selective inhibitor of SRC family kinases (SFKs), with subnanomolar IC50 values against SRC and YES1.^{[1][2]} Its primary targets are YES1 and SRC kinase.^{[1][3]} Unlike many other SRC inhibitors that bind to the active conformation, **eCF506** uniquely locks SRC in its native, inactive "closed" conformation.^{[1][3][4][5]} This dual mechanism inhibits both the kinase's enzymatic activity and its scaffolding functions, preventing the formation of signaling complexes with partners like Focal Adhesion Kinase (FAK).^{[6][7]}

Q2: How selective is **eCF506** against other kinases?

A2: **eCF506** demonstrates exceptional selectivity across the kinome.^{[6][7]} Notably, it displays a greater than 950-fold difference in activity between its primary target SRC and the ABL kinase, a common off-target of other SRC inhibitors like dasatinib.^{[1][8]} Kinome profiling has shown that **eCF506** has low to no inhibition against the vast majority of other kinases tested.^{[4][7]}

Q3: What are the known off-target effects of **eCF506**?

A3: Due to its high selectivity, **eCF506** has minimal documented off-target effects at typical working concentrations. Its selectivity for SRC over ABL is a key feature, which is advantageous as ABL can act as a tumor suppressor in some contexts.[6] While all small molecule inhibitors have the potential for off-target interactions at high concentrations, the primary mechanism of action of **eCF506** at standard research concentrations is the potent and selective inhibition of SFKs.

Q4: In which cancer cell lines has **eCF506** shown anti-proliferative activity?

A4: **eCF506** has demonstrated potent anti-proliferative effects in a variety of cancer cell lines, including:

- Breast cancer cell lines (e.g., MCF7, MDA-MB-231).[1][6][8]
- Esophageal squamous cancer cell lines.[1]
- Cell lines resistant to ALK and EGFR inhibitors.[3]
- Colorectal cancer cell lines (e.g., LS174t).[9]

Troubleshooting Guide

Problem 1: I am not observing the expected inhibition of SRC phosphorylation.

- Possible Cause 1: Suboptimal inhibitor concentration.
 - Solution: **eCF506** inhibits SRC phosphorylation at low nanomolar levels, with complete inhibition often observed around 100 nM.[1][8] We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
- Possible Cause 2: Issues with antibody or western blotting technique.
 - Solution: Ensure the specificity and quality of your phospho-SRC (e.g., Y416) antibody. Run appropriate positive and negative controls to validate your western blotting protocol.
- Possible Cause 3: Cell line specific factors.

- Solution: The basal level of SRC activity can vary between cell lines. Confirm that your cell line of interest has detectable levels of active SRC.

Problem 2: My cells are showing unexpected toxicity or off-target effects.

- Possible Cause 1: Inhibitor concentration is too high.
 - Solution: While **eCF506** is highly selective, very high concentrations may lead to off-target effects.[\[10\]](#) Refer to the provided IC50 and GI50 data to use a concentration that is potent for SRC inhibition but minimizes the risk of off-target activity. Consider performing a toxicity assay to determine the cytotoxic concentration in your cell line.
- Possible Cause 2: Contamination of the compound.
 - Solution: Ensure the purity of your **eCF506** stock. If in doubt, obtain a new vial from a reputable supplier.
- Possible Cause 3: Off-target effects unrelated to kinase inhibition.
 - Solution: While less common for highly selective inhibitors, off-target toxicity can be a mechanism of action for some cancer drugs.[\[11\]](#) If you suspect this, consider validating the on-target effect by observing the downstream signaling of SRC, such as FAK phosphorylation.[\[1\]](#)

Problem 3: I am not observing the expected effect on cell migration or proliferation.

- Possible Cause 1: Insufficient treatment time.
 - Solution: The effects of **eCF506** on cell motility can be observed as early as 6 hours.[\[1\]](#)[\[8\]](#) For anti-proliferative effects, a longer treatment time (e.g., 72 hours) may be necessary.[\[9\]](#) Optimize the treatment duration for your specific assay.
- Possible Cause 2: Cell line is not dependent on SRC signaling for the observed phenotype.
 - Solution: The dependence on SRC for proliferation and migration can be cell-line specific. Confirm the role of SRC in your model system, for example, by using siRNA to knock down SRC and observing if the phenotype is recapitulated.

Data Presentation

Table 1: Kinase Inhibition Profile of **eCF506**

Kinase	IC50 (nM)	Notes
SRC	< 0.5	High potency. [1] [8] [12] [13]
YES1	0.47	High potency. [3] [5]
ABL	>475	>950-fold selectivity over SRC. [1] [8]

Table 2: Anti-proliferative Activity of **eCF506** in Selected Cancer Cell Lines

Cell Line	Cancer Type	GI50 (nM)	Notes
NCI-H2228	ALK-sensitive	83	Potent inhibition. [3]
H2228-ALR1	Alectinib-resistant	5.8	Potent inhibition in resistant line. [3]
H2228-ALR2	Alectinib-resistant	16	Potent inhibition in resistant line. [3]
PC9	EGFR-sensitive	605	Moderate inhibition. [3]
PC9-OR1	Osimertinib-resistant	826	Moderate inhibition in resistant line. [3]

Experimental Protocols

1. Western Blotting for SRC and FAK Phosphorylation

- Cell Treatment: Plate cells and allow them to adhere overnight. Treat with desired concentrations of **eCF506** or vehicle control (e.g., DMSO) for the specified time (e.g., 1-24 hours).
- Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

- **Protein Quantification:** Determine protein concentration using a BCA assay.
- **SDS-PAGE and Transfer:** Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
- **Antibody Incubation:** Block the membrane and incubate with primary antibodies against phospho-SRC (Y416), total SRC, phospho-FAK (Y397), and total FAK overnight at 4°C. Use a loading control like GAPDH or β -actin.
- **Detection:** Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the signal using an ECL substrate and an imaging system.

2. Cell Proliferation Assay (e.g., using ATP-based luminescence)

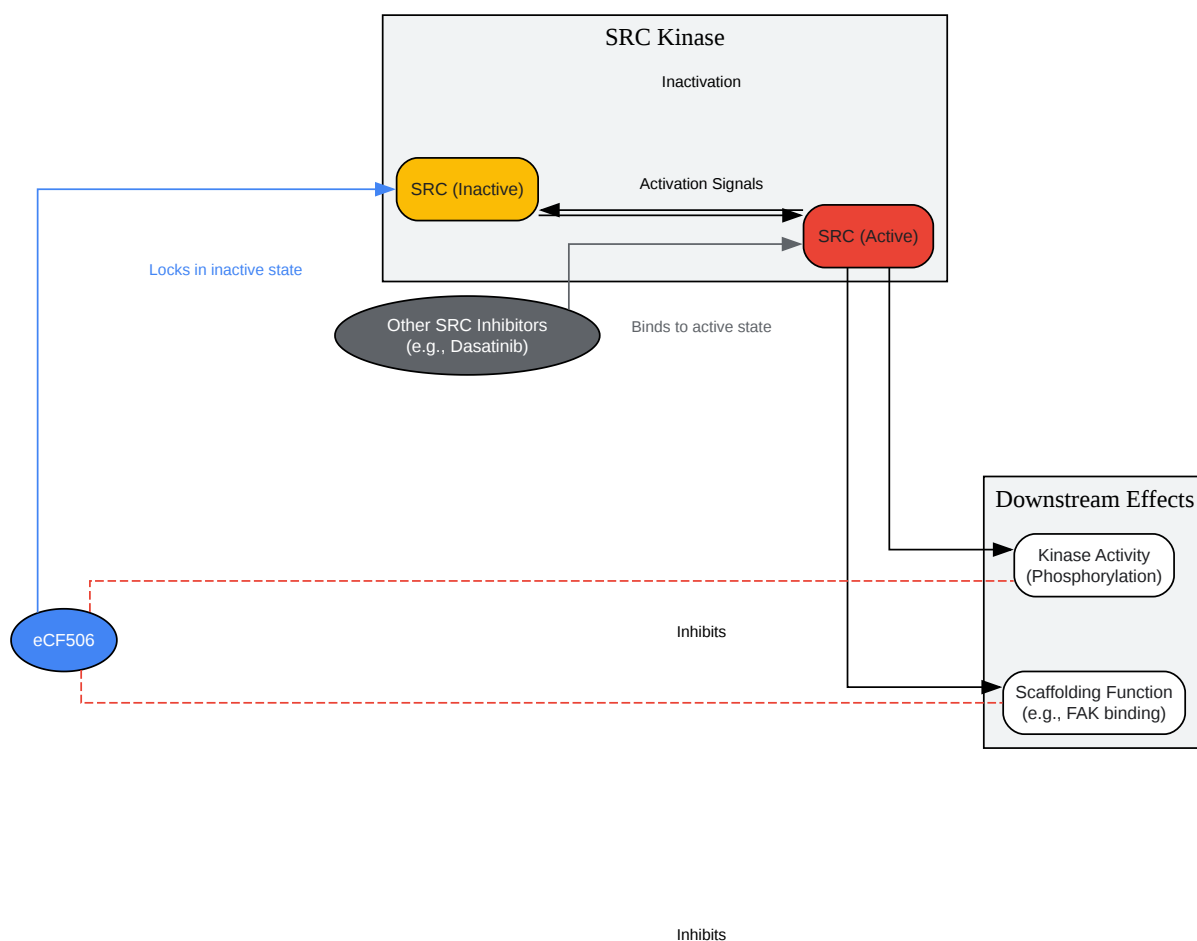
- **Cell Seeding:** Seed cells in a 96-well plate at a density appropriate for the duration of the assay.
- **Treatment:** After 24 hours, treat cells with a serial dilution of **eCF506** or vehicle control.
- **Incubation:** Incubate the plate for a specified period (e.g., 72-120 hours).[3]
- **Lysis and Luminescence Reading:** Add a reagent that lyses the cells and generates a luminescent signal proportional to the amount of ATP present. Read the luminescence on a plate reader.
- **Data Analysis:** Calculate the GI50 values by fitting the dose-response data to a non-linear regression curve.

3. Scratch-Wound Migration Assay

- **Cell Seeding:** Seed cells in a 24-well plate and grow to confluence.
- **Scratch Creation:** Create a uniform "scratch" in the cell monolayer using a sterile pipette tip.
- **Treatment:** Wash with PBS to remove dislodged cells and add media containing **eCF506** or vehicle control at the desired concentration (e.g., 10 nM).[8]

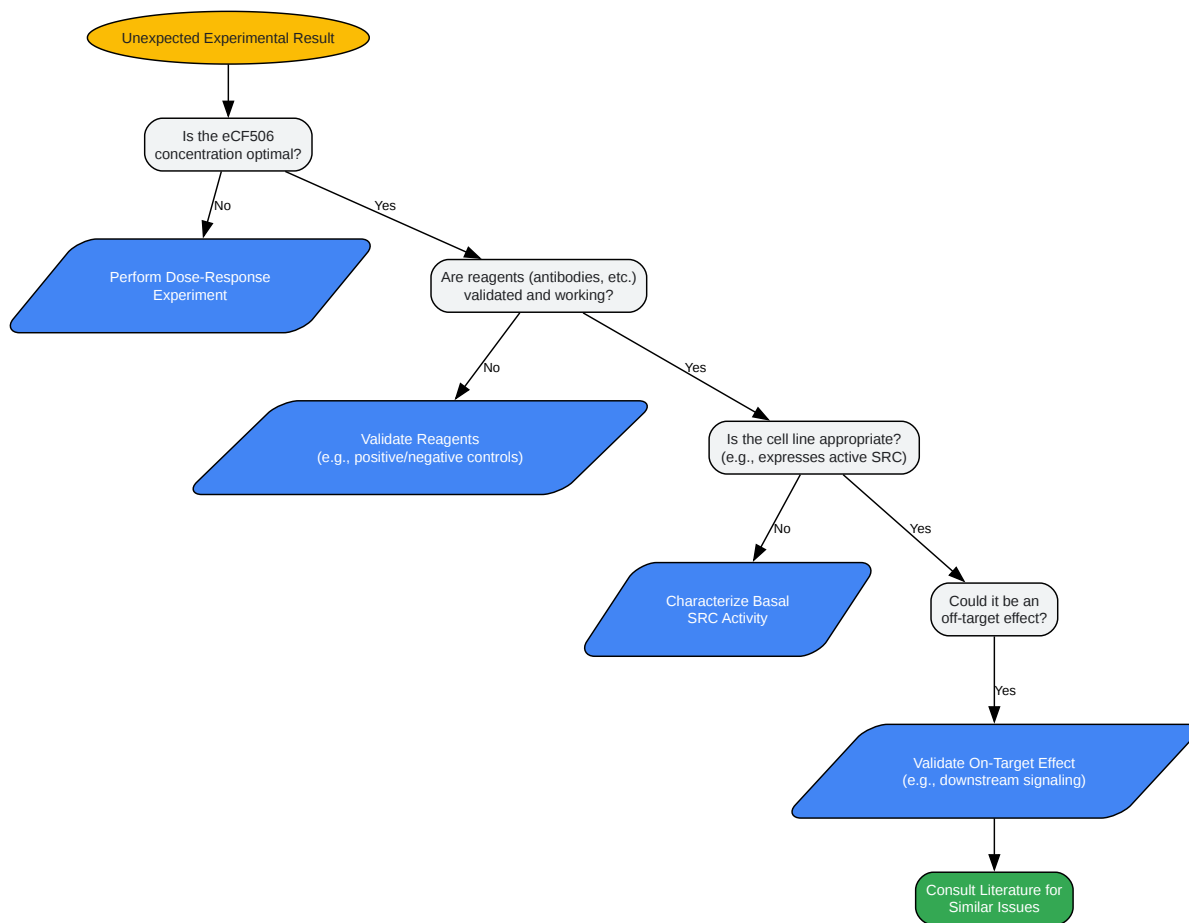
- Imaging: Image the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours) using an automated imaging system.[8]
- Analysis: Quantify the closure of the scratch over time to determine the effect on cell migration.

Visualizations



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Caption: Mechanism of action of **eCF506** compared to other SRC inhibitors.



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Caption: Troubleshooting workflow for unexpected results with **eCF506**.

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